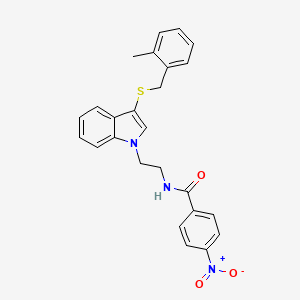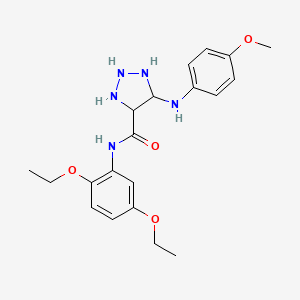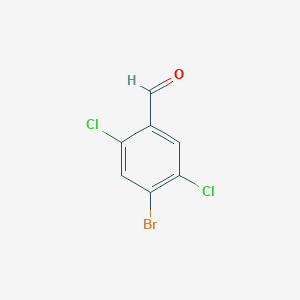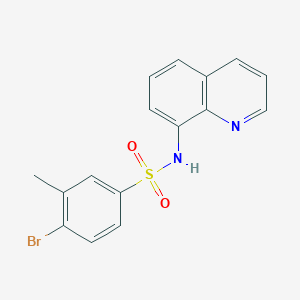
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, also known as MI-136, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-136 has been shown to have inhibitory effects on various cellular processes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide exerts its inhibitory effects by targeting the microtubule network within cells. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide binds to tubulin, a protein that is essential for microtubule formation, and disrupts its function. This disruption leads to the inhibition of various cellular processes, including cell proliferation and migration. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis by disrupting the microtubule network within cancer cells.
Biochemical and Physiological Effects
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide inhibits cell proliferation, migration, and invasion in various cancer cell lines. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells. In addition, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its specificity for tubulin, making it a promising candidate for the treatment of various diseases. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to have low toxicity in vitro, making it a safe compound for use in scientific research. However, one limitation of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. One area of research is the development of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide in vivo, using animal models of disease. Additionally, the combination of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has the potential to lead to the development of novel therapies for a range of diseases.
Métodos De Síntesis
The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzyl mercaptan and 3-bromo-1H-indole. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form the final product, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including cell proliferation, migration, and invasion. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Additionally, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-20(18)17-32-24-16-27(23-9-5-4-8-22(23)24)15-14-26-25(29)19-10-12-21(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVGDKNCFJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)




![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2932040.png)